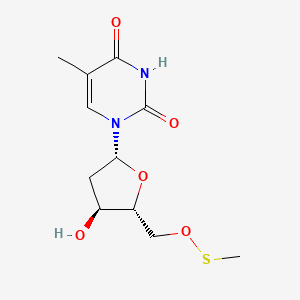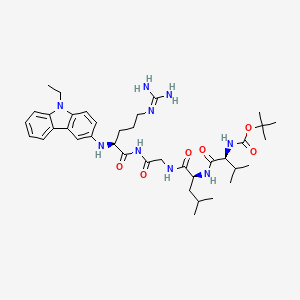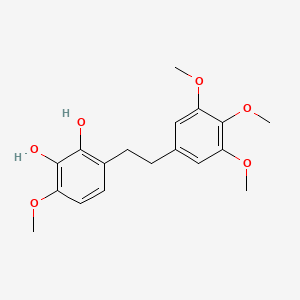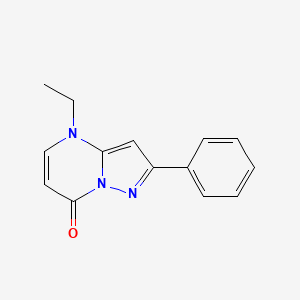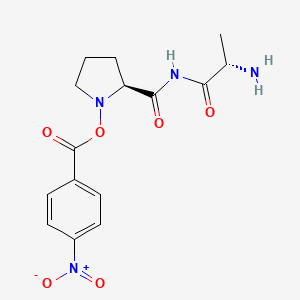
3-hydroxyquinazoline-2,4(1H,3H)-dione
説明
3-hydroxyquinazoline-2,4(1H,3H)-dione, also known as 3-HQD, is a heterocyclic compound with a wide range of applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential therapeutic properties.
科学的研究の応用
HIV-1 Treatment Research
A novel series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been explored for their potential in treating HIV-1. Specifically, these compounds have shown effectiveness as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. The compound II-4, in particular, demonstrated potent inhibitory activity in enzymatic assays, although its cellular efficacy was limited by poor membrane permeability (Gao et al., 2019).
Antibacterial Activity
3-Hydroxyquinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial properties. These compounds represent a new class of DNA gyrase inhibitors, showing significant in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria (Tran et al., 2004).
Cancer Research
These compounds have also been investigated for their potential in cancer treatment. Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have shown nanomolar activity in inhibiting human carbonic anhydrases IX and XII, which are tumor-associated. Some derivatives exhibited significant antiproliferative activity against colon cancer cell lines, suggesting a possible mechanism of action involving multiple targets (Falsini et al., 2017).
Neurological Applications
There is research exploring the use of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as antagonists at ionotropic glutamate receptors. These compounds have shown potential in decreasing neuronal damage and demonstrating anticonvulsant effects, which could be relevant for neurological disorders and injuries (Colotta et al., 2012).
Hepatitis C Virus (HCV) Treatment
Recent studies have identified 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as potent metal ion chelators with significant anti-HCV activities. Some of these compounds have demonstrated better efficacy than existing treatments, indicating their potential as novel therapeutics for hepatitis C (Cao et al., 2022).
特性
IUPAC Name |
3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSQUATPYDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277492 | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxyquinazoline-2,4(1H,3H)-dione | |
CAS RN |
5329-43-1 | |
| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives interact with their target and what are the downstream effects?
A: Research suggests that 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives act as metal ion chelators, potentially targeting the NS5B polymerase of HCV. [] NS5B is an essential enzyme for HCV replication, and inhibiting its activity can disrupt the virus's life cycle. The metal ion chelating properties of these compounds are thought to play a crucial role in this interaction. Studies utilizing thermal shift assays demonstrated that compounds like 21e and 21k increased the melting temperature (Tm) of the NS5B protein, indicating a potential binding interaction. [] Further support for this mechanism comes from molecular docking studies and UV-Vis spectrophotometry, suggesting the binding of these compounds with Mg2+ ions within the NS5B catalytic center. []
Q2: What is the structure-activity relationship (SAR) observed for 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives in relation to their anti-HCV activity?
A: While specific SAR details are not explicitly outlined in the provided abstracts, the research highlights that incorporating novel metal ion chelating structures into 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives can significantly enhance their anti-HCV activity. [] Compounds like 21h, 21k, and 21t exhibited stronger anti-HCV activity compared to ribavirin, with 21t demonstrating particularly potent activity (EC50 = 2.0 μM). [] This suggests that optimizing the metal-chelating properties of these derivatives is crucial for improving their potency against HCV.
Q3: What analytical methods and techniques have been employed to characterize and study 3-hydroxyquinazoline-2,4(1H,3H)-dione and its derivatives?
A: Several analytical techniques have been used to characterize 3-hydroxyquinazoline-2,4(1H,3H)-dione and its derivatives. Electron-impact mass spectrometry played a crucial role in understanding the fragmentation patterns of these compounds, revealing key insights into their structure. [] Techniques like UV-Vis spectrophotometry have been employed to study the interaction of these compounds with metal ions, particularly in the context of their proposed mechanism of action against HCV NS5B polymerase. [] Additionally, thermal shift assays have been used to assess the binding affinity of these compounds to the NS5B protein, providing further evidence for their potential as antiviral agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



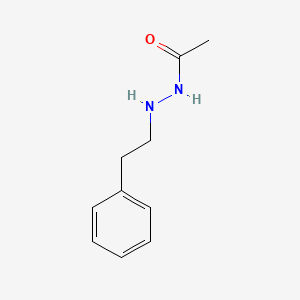






![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)
